molecular formula C11H17NO2 B2562084 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2196080-11-0

1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No.: B2562084
CAS No.: 2196080-11-0
M. Wt: 195.262
InChI Key: CLFAOCMGZPZDRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one consists of a cyclohexane spiro ring fused with an oxazolidine ring. The enone group (prop-2-en-1-one) is attached to the spirocyclic system. Researchers have characterized this structure using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 203-204°C .
  • Density : 0.996 g/mL at 25°C .
  • Refractive Index : n20/D = 1.4830 .

Mechanism of Action

The exact mechanism of action for this compound depends on its biological context. Researchers have explored its potential as an anticancer agent . It likely interacts with cellular targets, affecting processes such as cell proliferation, apoptosis, or signal transduction pathways. Further mechanistic studies are necessary to elucidate its precise mode of action.

Safety and Hazards

  • Hazard Statements : May cause eye and skin irritation .
  • Storage Class : Combustible liquid (Storage Class Code 10) .
  • Flash Point : 160.0°F (closed cup) or 71.1°C (closed cup) .
  • Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling .

Properties

IUPAC Name

1-(6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-7-8-14-11(9-12)5-3-4-6-11/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAOCMGZPZDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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